5-Methyl-2-(methylthio)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROJJZKKIPDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595773 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-24-7 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Methyl 2 Methylthio Pyrimidine and Its Analogues
Precursor Synthesis and Derivatization Approaches
The foundational strategies for synthesizing the target compound and its analogues often begin with readily available pyrimidine (B1678525) precursors. These methods involve the stepwise introduction of the necessary methyl and methylthio groups onto the pyrimidine framework.
Synthesis from 2-Chloropyrimidine (B141910) Derivatives
A common and effective route for the synthesis of 2-(methylthio)pyrimidine (B2922345) structures involves the use of 2-chloropyrimidine precursors. The chlorine atom at the C-2 position serves as a good leaving group, facilitating nucleophilic substitution.
A prominent example is the synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330), an analogue of the target compound. This process involves the reaction of 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan. chemicalbook.comchemicalbook.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at a moderately elevated temperature. chemicalbook.comchemicalbook.com
A multi-step industrial synthesis method for 2-chloro-5-methylthiopyrimidine also starts with 5-bromo-2-chloropyrimidine. google.com This pathway first involves a reaction with sodium methyl mercaptide to yield 2,5-bis(methylthio)pyrimidine, followed by hydrolysis to 2-hydroxy-5-methylthiopyrimidine, and finally, treatment with phosphoryl chloride (POCl₃) to furnish the desired 2-chloro-5-methylthiopyrimidine. google.com
Table 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
|---|
Incorporation of Methylthio and Methyl Substituents
The introduction of the methylthio (-SCH₃) group is a critical step in the synthesis of 5-Methyl-2-(methylthio)pyrimidine. This is most commonly achieved through the nucleophilic substitution of a halo-pyrimidine with a methylthiolate source, such as methyl mercaptan or sodium methyl mercaptide. chemicalbook.comgoogle.com The sulfur nucleophile readily displaces a halogen (typically chlorine) at the C-2 or C-4 positions of the pyrimidine ring. rsc.org
The incorporation of the methyl group at the C-5 position can be accomplished in several ways. One approach is to start with a precursor that already contains the C-5 methyl group, such as 5-methylcytosine (B146107) or thymine (B56734) derivatives, which are naturally occurring pyrimidines. umich.edu For instance, the synthesis of 5-methyl-2'-deoxycytidine (B118692) has been explored, providing a potential pathway to methylated pyrimidine scaffolds. acs.org Alternatively, methylation of the pyrimidine ring can be performed on the heterocyclic system itself. umich.edu The synthesis of various 5-methyl-4-thiopyrimidine derivatives often starts from precursors like ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, highlighting the strategy of using a pre-methylated core. nih.gov
Halogenation and Functionalization of Pyrimidine Ring Systems
Halogenation of the pyrimidine ring is a key strategy for creating versatile intermediates for further functionalization. Halogen atoms, once introduced, can be readily displaced by other groups through nucleophilic substitution or participate in cross-coupling reactions.
The C-5 position of the pyrimidine ring can be halogenated using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). elsevierpure.comresearchgate.net For example, 4,6-dimethoxy-2-(methylthio)pyrimidine can be chlorinated at the C-5 position with NCS to produce 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.net One-pot methods have also been developed for synthesizing halogenated pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrimidines. nih.gov These methods often employ a combination of sodium halides (NaX) and an oxidizing agent like potassium persulfate (K₂S₂O₈) in an aqueous medium. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
To build more complex analogues and to perform challenging chemical transformations, advanced synthetic methods are employed. These include leveraging the inherent reactivity of the pyrimidine core and utilizing powerful catalytic systems.
Nucleophilic Substitution Reactions on Pyrimidine Core
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions. mdpi.comacs.org This reactivity is fundamental to introducing a wide range of functional groups.
In the context of 2-(methylthio)pyrimidines, both the chlorine atom in precursors like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate and the methylthio group itself can be displaced by various nucleophiles. rsc.org The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the substitution of the chlorine atom. rsc.org Interestingly, under certain conditions, the methylthio group can also be displaced. rsc.org The reactivity of the pyrimidine ring towards nucleophiles can be significantly enhanced by quaternizing one of the ring nitrogen atoms, which further increases the ring's electron deficiency. wur.nl
Table 2: Nucleophilic Substitution on a 2-(Methylthio)pyrimidine Derivative
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the pyrimidine core. Halogenated pyrimidines are excellent substrates for these reactions.
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is frequently used to introduce aryl or vinyl substituents onto the pyrimidine ring. mdpi.com Other significant palladium-catalyzed reactions include:
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. It has been successfully used for the arylation and vinylation of 2-, 4-, and 5-halopyrimidines. elsevierpure.com
Hiyama Coupling: This method utilizes organosilanes for the cross-coupling reaction. Pyrimidin-2-yl tosylates have been shown to be effective electrophiles in Hiyama couplings to produce C2-aryl and alkenyl pyrimidine derivatives. researchgate.net
Sonogashira Coupling: This reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and it is used to functionalize pyrimidine analogues. mdpi.com
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, providing a route to various aminopyrimidines. rsc.org
These cross-coupling reactions provide a versatile platform for synthesizing a diverse library of substituted pyrimidine analogues from common halogenated intermediates. acs.orgresearchgate.net
Reduction Reactions of Pyrimidine Carboxylates and Carboxamides
The reduction of pyrimidine carboxylates and carboxamides represents a crucial transformation in the synthesis of this compound analogs. These reactions allow for the conversion of ester and amide functionalities into other valuable chemical groups, such as alcohols and amines, which can then be further modified.
One notable method involves the reduction of a hydroxyl group to form 2-(methylthio)pyrimidine. This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, with reaction conditions ranging from room temperature to reflux. While this specific example doesn't start with a carboxylate or carboxamide, it demonstrates a key reduction step on the pyrimidine ring that is relevant to manipulating functionalities at various positions.
More directly, the synthesis of various pyrimidine-5-carboxamides has been reported. tandfonline.comresearchgate.netnih.gov These compounds are often synthesized from a corresponding carboxylic acid, such as 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid. tandfonline.comresearchgate.net While the primary focus of these studies was the synthesis and biological activity of the final carboxamide derivatives, the carboxylic acid precursor itself can be derived from the hydrolysis of a corresponding ester, like methyl 2-(methylthio)pyrimidine-5-carboxylate. chemicalbook.comchemicalbook.com
The reduction of such pyrimidine carboxamides or their precursor carboxylates would offer a pathway to introduce hydroxymethyl or aminomethyl groups at the 5-position of the pyrimidine ring. For instance, the reduction of a pyrimidine-5-carboxylate would yield a 5-(hydroxymethyl)pyrimidine (B107350) derivative. This hydroxymethyl group can be further reduced to a methyl group, as demonstrated in a method for converting 2'-deoxyuridine (B118206) to thymidine, where a 5-hydroxymethyl intermediate is reduced via catalytic hydrogenation (H₂, Pd/C). nih.gov This two-step sequence—reduction of a carboxylate to an alcohol followed by reduction of the alcohol to a methyl group—provides a viable, albeit indirect, route to the 5-methyl group in the target compound.
Below is a table summarizing relevant reduction reactions on pyrimidine derivatives:
Table 1: Reduction Reactions on Pyrimidine Derivatives| Starting Material | Reagent(s) | Product | Reaction Conditions | Reference(s) |
| 2-(Methylthio)pyrimidin-5-ol | Lithium aluminum hydride or Sodium borohydride | 2-(methylthio)pyrimidine | Room temperature to reflux | |
| 5-Hydroxymethyl derivative of 2'-deoxyuridine | H₂, Pd/C | Thymidine (5-methyl derivative) | Not specified | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.netnih.govmdpi.compowertechjournal.com These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.netpowertechjournal.com
For pyrimidine synthesis in general, several green methodologies have been explored, including:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products. rasayanjournal.co.inmdpi.com It has been successfully used for the synthesis of various pyrimidine derivatives. rasayanjournal.co.innih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often at room temperature, leading to high yields in short reaction times. rasayanjournal.co.inresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," can reduce waste and simplify product purification. rasayanjournal.co.inmdpi.com Grindstone chemistry and ball milling are examples of mechanochemical methods that fall under this category. rasayanjournal.co.inresearchgate.net
Use of Greener Catalysts: The development and use of recyclable catalysts, such as acidic ionic liquids or heterogeneous catalysts like modified ZnO nanoparticles, are central to green chemistry. rasayanjournal.co.inresearchgate.net These catalysts can often be recovered and reused multiple times without a significant loss of activity. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification stages. rasayanjournal.co.in
While specific examples of green chemistry approaches applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the general methods developed for pyrimidine synthesis are highly applicable. For instance, the synthesis of pyrimidine derivatives using a one-pot, three-component condensation reaction under solvent-free conditions or with a recyclable catalyst exemplifies a green approach that could be adapted. researchgate.net The use of water as a solvent, whenever possible, is another key aspect of green synthesis that has been employed for pyrimidine derivatives. researchgate.net
Table 2: Green Chemistry Approaches for Pyrimidine Synthesis| Green Chemistry Approach | Key Advantages | Example Application in Pyrimidine Synthesis | Reference(s) |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption | Synthesis of various pyrimidine derivatives | rasayanjournal.co.innih.govmdpi.com |
| Ultrasound-Assisted Synthesis | Shorter reaction times, often at room temperature, high yields | Synthesis of benzo tandfonline.comthiazolo[3,2-a]pyrimidine analogues | researchgate.net |
| Solvent-Free Reactions | Reduced waste, simplified workup | Synthesis of dihydropyrimidinones using Grindstone Chemistry | rasayanjournal.co.in |
| Recyclable Catalysts | Catalyst can be reused, reducing waste and cost | Use of acidic ionic liquids or modified ZnO nanoparticles | rasayanjournal.co.inresearchgate.net |
| Multicomponent Reactions | Improved atom economy, fewer synthetic steps | One-pot synthesis of benzopyrano[2,3-d]pyrimidine derivatives | rasayanjournal.co.in |
Scale-Up Considerations for Industrial and Pharmaceutical Applications
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key considerations for scale-up include:
Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents are critical. For example, while phosphorus oxychloride is an effective reagent, its hazardous nature presents challenges on a large scale. google.com The use of large volumes of solvents like DMF also requires efficient recovery and recycling systems to minimize cost and environmental impact. chemicalbook.com
Process Safety and Heat Management: Exothermic reactions must be carefully controlled to prevent runaways. This involves proper reactor design, cooling systems, and monitoring of reaction parameters like temperature and pressure.
Product Isolation and Purification: The method of product isolation must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its efficiency and lower cost. For instance, a synthesis example for a related compound involved crystallization from toluene (B28343) and heptane (B126788) to yield the final product. google.com
Waste Management: The environmental impact of the process must be minimized. This includes treating waste streams to remove hazardous materials and recovering and recycling solvents and catalysts where possible. Green chemistry principles, as discussed in the previous section, play a vital role in developing more sustainable industrial processes.
Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the quality and consistency of the final product, especially for pharmaceutical applications.
A telescopic or one-pot synthesis, where intermediates are not isolated, can be highly advantageous for industrial production as it reduces processing time, solvent usage, and waste generation. google.com The development of robust and efficient synthetic methods is crucial for the successful commercialization of this compound and its derivatives.
Table 3: Comparison of Synthetic Routes for Scale-Up| Synthetic Route | Advantages | Disadvantages | Scale | Reference(s) |
| Halogen Substitution | High overall yields, suitable for industrial scale | Use of hazardous reagents like POCl₃ | Industrial | |
| Thiouracil Methylation | High regioselectivity | Multi-step functionalization | Pilot-scale | |
| Telescopic Synthesis | Efficient, reduced processing time and waste | Requires careful process control | Industrial | google.com |
Reactivity and Reaction Mechanisms of 5 Methyl 2 Methylthio Pyrimidine
Reactions at the Pyrimidine (B1678525) Ring
The pyrimidine ring, being a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is generally deactivated towards electrophilic attack but susceptible to nucleophilic substitution. nih.gov
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) on the pyrimidine core is generally difficult. The ring's electron-deficient nature makes it significantly less reactive than benzene (B151609) towards electrophiles. nih.govresearchgate.net Reactions such as nitration or Friedel-Crafts are typically challenging and require harsh conditions, if they proceed at all.
However, the presence of activating groups, such as amino or hydroxyl substituents, can facilitate electrophilic attack, primarily at the C-5 position. researchgate.net For 5-Methyl-2-(methylthio)pyrimidine, the methyl group at C-5 provides some activation. Still, strong electrophilic conditions would likely be required for substitution at the C-6 position. Specific studies detailing common SEAr reactions like nitration or sulfonation directly on this compound are not extensively documented, suggesting these are not favored pathways. Halogenation of pyrimidine derivatives, for instance in nucleosides, has been achieved at the C-5 position using reagents like N-halosuccinimides (NCS, NBS). elsevierpure.commostwiedzy.pl
Nucleophilic Aromatic Substitution Reactions, Including Displacement of Thioether
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyrimidines, particularly at the C-2, C-4, and C-6 positions. In this compound, the methylthio group at the C-2 position can be displaced by various nucleophiles. However, the methylthio group itself is a relatively poor leaving group. Its reactivity is significantly enhanced upon oxidation to the corresponding sulfone, which is an excellent leaving group. nih.govrsc.org
Displacement reactions often require elevated temperatures or activation. For instance, the methylthio group can be substituted by amines or alkoxides to form new substituted pyrimidines. rsc.org Studies on related 2-(methylthio)pyrimidine (B2922345) systems have shown displacement by nucleophiles like cyanide. rsc.org The reactivity of the pyrimidine ring towards nucleophiles can also be increased by quaternization of the ring nitrogens. wur.nl
When the methylthio group is oxidized to a methylsulfonyl group (-SO₂Me), it becomes highly susceptible to displacement. This strategy is frequently used in medicinal chemistry to introduce a variety of functional groups. The resulting 2-(methylsulfonyl)pyrimidine (B77071) can react with a wide range of nucleophiles, including amines and the anions of formamides, under relatively mild conditions. nih.gov
| Nucleophile | Reagent/Conditions | Product | Reference |
| Amines | R-NH₂, Heat | 2-Amino-5-methylpyrimidine derivatives | rsc.org |
| Alkoxides | R-O⁻Na⁺, Heat | 2-Alkoxy-5-methylpyrimidine derivatives | rsc.org |
| Cyanide | NaCN, DMSO | 5-Methyl-2-cyanopyrimidine | rsc.org |
| Glutathione (GSH) | GSH | S-(5-Methylpyrimidin-2-yl)glutathione | nih.gov |
Oxidation Reactions of the Methylthio Group
The sulfur atom of the methylthio group is readily oxidized. This reaction is a critical transformation as it converts the poorly reactive methylthio group into the highly reactive methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups, which are excellent leaving groups in nucleophilic substitution reactions.
Common oxidizing agents used for this purpose include meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone (potassium peroxymonosulfate). The extent of oxidation, whether to the sulfoxide (B87167) or the sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, using one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while using two or more equivalents leads to the sulfone.
Reactions Involving the Methyl Substituent
The C-5 methyl group has its own distinct reactivity, resembling that of a benzylic methyl group, although influenced by the heterocyclic ring. It can undergo oxidation and halogenation.
In biological systems and through chemical oxidation, the 5-methyl group of pyrimidines can be oxidized to a 5-hydroxymethyl group. nih.govresearchgate.net For example, the oxidation of 5-methylcytosine (B146107) in DNA to 5-hydroxymethylcytosine (B124674) is a key biological process. researchgate.net Chemically, this can be achieved using various oxidizing agents.
Free-radical halogenation is another potential reaction pathway for the 5-methyl group. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light) can lead to the formation of 5-(halomethyl)pyrimidines. This is analogous to the synthesis of 5-(chloromethyl)uracil, which serves as a precursor for other C-5 functionalized pyrimidines. researchgate.net These halogenated intermediates are valuable for introducing other functionalities via nucleophilic substitution at the methyl carbon.
Reactions Involving the Methylthio Substituent
The methylthio substituent is a key functional handle on the pyrimidine ring, primarily through its oxidation and subsequent displacement.
Transformations to Sulfoxides and Sulfones
The transformation of the 2-(methylthio) group into a 2-(methylsulfinyl) or 2-(methylsulfonyl) group is a cornerstone of the reactivity of this compound. This oxidation dramatically increases the electrophilicity of the C-2 position of the pyrimidine ring.
The oxidation is typically straightforward and high-yielding. The resulting sulfones, in particular, are highly valuable synthetic intermediates. nih.gov They are significantly more reactive towards nucleophilic attack than the corresponding 2-chloropyrimidines and the parent 2-(methylthio)pyrimidines. nih.gov This enhanced reactivity allows for the synthesis of a wide array of 2-substituted pyrimidine derivatives under mild conditions, which is a widely applied strategy in the development of pharmaceutical agents.
| Reagent | Conditions | Product | Reference |
| m-CPBA (1 equiv) | CH₂Cl₂, 0 °C | 5-Methyl-2-(methylsulfinyl)pyrimidine | nih.gov |
| m-CPBA (≥2 equiv) | CH₂Cl₂, 0 °C to r.t. | 5-Methyl-2-(methylsulfonyl)pyrimidine | nih.gov |
| Oxone | Water/Acetone | 5-Methyl-2-(methylsulfonyl)pyrimidine | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 5-Methyl-2-(methylsulfonyl)pyrimidine | nih.gov |
Cleavage and Exchange Reactions
The 2-methylthio group of this compound and related pyrimidine structures can be cleaved or exchanged through several synthetic routes. These reactions are fundamental to the derivatization of the pyrimidine core for various applications.
Nucleophilic Substitution (Exchange) Reactions: The methylthio group (-SMe) at the C2 position is a moderately good leaving group and can be displaced by a variety of nucleophiles. This nucleophilic aromatic substitution (SNAr) is a common strategy for introducing diverse functionalities onto the pyrimidine ring. For instance, the methylthio group can be substituted by nucleophiles such as amines or alkoxides to yield the corresponding 2-amino- or 2-alkoxy-5-methylpyrimidines. The reactivity of the C2 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.
However, the methylthio group is significantly less reactive than other leaving groups like halogens or sulfonyl groups. acs.orgnih.gov In comparative studies, 2-methylthio pyrimidines were found to be far less reactive, and in some cases completely unreactive, towards arylation with thiol nucleophiles under conditions where 2-sulfonylpyrimidines reacted readily. acs.orgnih.gov
Oxidation Followed by Substitution: To enhance its leaving group ability, the methylthio group is often oxidized to a methylsulfinyl (-S(O)Me) or, more commonly, a methylsulfonyl (-SO₂Me) group. The methylsulfonyl group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack. This two-step sequence of oxidation followed by substitution provides a versatile and efficient pathway to a wide range of 2-substituted pyrimidines that are not accessible through direct displacement of the methylthio group.
Reductive Cleavage: The carbon-sulfur bond of the methylthio group can also be broken via reductive cleavage. This type of reaction removes the methylthio group entirely, resulting in the formation of 5-methylpyrimidine. This process is typically achieved using reducing agents capable of cleaving C-S bonds.
A summary of key transformations involving the 2-methylthio group is presented below.
Table 1: Summary of Cleavage and Exchange Reactions
| Reaction Type | Reagent Class | Product Type | Notes |
|---|---|---|---|
| Nucleophilic Exchange | Amines, Alkoxides | 2-Amino/Alkoxy-5-methylpyrimidine | Proceeds via SNAr mechanism. Reactivity is lower than for corresponding 2-halo or 2-sulfonyl pyrimidines. acs.orgnih.gov |
| Oxidation | Oxidizing Agents (e.g., mCPBA) | 5-Methyl-2-(methylsulfinyl)pyrimidine or 5-Methyl-2-(methylsulfonyl)pyrimidine | Increases the leaving group ability of the substituent at C2. |
| Reductive Cleavage | Reducing Agents | 5-Methylpyrimidine | Results in the complete removal of the 2-methylthio group. |
| C-S Bond Cleavage | N-halosuccinimides (e.g., NBS, NFSI) | Disulfides, Bromides | Metal-free methods have been developed for selective C(sp³)–S bond cleavage in thioethers, forming intermediates like bromosulfonium ions. organic-chemistry.orgresearchgate.net |
Mechanistic Investigations via Computational Chemistry
While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the literature, broader computational and mechanistic studies on related pyrimidine systems provide significant insights into its reactivity. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic properties, reaction pathways, and transition states of pyrimidine derivatives. nih.govresearchgate.netjchemrev.comtandfonline.com
Mechanism of Nucleophilic Aromatic Substitution (SNAr): For related compounds like 5-bromo-2-chloropyrimidine (B32469), the SNAr mechanism is followed when reacting with sodium methyl mercaptide to form 5-bromo-2-(methylthio)pyrimidine (B88330). In this mechanism, the electron-withdrawing substituent at the 5-position activates the C2 position for nucleophilic attack, leading to the displacement of the chloride. It can be inferred that a similar mechanism governs the displacement of the methylthio group in this compound by other nucleophiles, although it proceeds at a slower rate compared to displacement of a halogen.
Michael Addition Mechanisms: The pyrimidine ring itself can participate in reactions such as the Michael addition. rsc.orgmasterorganicchemistry.comwikipedia.orgresearchgate.net Mechanistic models, particularly relevant in enzymatic contexts, propose that reactivity at the C5 position can be initiated by a nucleophilic attack (e.g., by a cysteine thiolate from an enzyme) at the C6 position of the pyrimidine ring. This conjugate addition creates a covalent intermediate, which in turn activates the C5 position for subsequent chemical modifications. This mechanism, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is also relevant in diverse processes involving pyrimidines. jchemrev.com
Computational studies on pyrimidine bases have identified the C5 and C6 positions as key sites of reactivity. nih.gov While the C6 position is susceptible to attack, the C5 position is often the most reactive site for electrophilic attack in thymine (B56734) due to the electronic influence of the adjacent methyl group. nih.gov DFT calculations help elucidate the reaction energy profiles, transition state structures, and the influence of substituents on these pathways. researchgate.netresearchgate.net For instance, studies on pyrazolo-pyrimidine and triazolo-pyrimidine derivatives use DFT to determine stable tautomers, geometrical parameters, and electronic properties like HOMO-LUMO energies, which are crucial for understanding reactivity. researchgate.netjchemrev.com
Table 2: Proposed Mechanistic Steps for Pyrimidine Ring Activation
| Step | Description | Mechanistic Role |
|---|---|---|
| 1. Nucleophilic Attack | A nucleophile (e.g., thiolate, amine) adds to the C6 position of the pyrimidine ring. | This is a Michael-type conjugate addition. rsc.orgwikipedia.org |
| 2. Intermediate Formation | A covalent, often anionic, intermediate is formed. The negative charge is delocalized across the ring system. | This step temporarily disrupts the aromaticity of the pyrimidine ring. |
| 3. Chemical Modification | The activated C5 position undergoes a reaction (e.g., alkylation, oxidation). | The initial nucleophilic attack facilitates chemistry at the adjacent C5 position. |
| 4. Elimination | The nucleophile originally added to C6 is eliminated. | Aromaticty of the pyrimidine ring is restored. |
These computational models and mechanistic principles, though often derived from related systems, provide a robust framework for understanding and predicting the chemical behavior of this compound.
Computational and Theoretical Studies of 5 Methyl 2 Methylthio Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure of molecules. jchemrev.comjchemrev.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. wavefun.com
For 5-Methyl-2-(methylthio)pyrimidine, DFT calculations can elucidate key structural and electronic parameters. Geometrical aspects such as bond lengths, bond angles, and dihedral angles are optimized to find the molecule's lowest energy conformation. jchemrev.com Electronic properties, including the dipole moment and the distribution of electron density, can be mapped to understand how the molecule will interact with its environment.
Furthermore, Frontier Molecular Orbital (FMO) theory is often applied. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jchemrev.com These calculations provide a theoretical framework for understanding the molecule's behavior in chemical reactions. nih.gov
| Calculated Parameter | Significance in Predicting Reactivity |
| HOMO Energy | Indicates electron-donating capability; higher energy suggests greater reactivity with electrophiles. |
| LUMO Energy | Indicates electron-accepting capability; lower energy suggests greater reactivity with nucleophiles. |
| HOMO-LUMO Gap | Represents chemical stability and resistance to electronic excitation. A smaller gap implies higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and non-covalent interactions. |
| Mulliken Atomic Charges | Predicts the partial charge on each atom, identifying potential sites for electrophilic or nucleophilic attack. |
This table illustrates the types of parameters derived from quantum chemical calculations and their application in understanding the chemical properties of this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific biological target, typically a protein or enzyme. rsc.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism ofaction. For pyrimidine (B1678525) derivatives, common targets include enzymes like kinases and reductases, which are often implicated in diseases. nih.gov
In a typical docking study involving a derivative of this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The compound is then placed into the protein's active site, and a scoring function calculates the binding energy for numerous possible conformations and orientations. The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site. rsc.org
Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into how the complex behaves in a dynamic, solvated environment. nih.gov This helps confirm the stability of the binding mode predicted by docking and can reveal conformational changes in the protein or ligand upon binding. nih.gov
| Study Component | Objective & Key Findings |
| Target Selection | Identify a biologically relevant protein target (e.g., a kinase or reductase). nih.gov |
| Molecular Docking | Predict the binding pose and affinity (scoring) of the compound within the target's active site. |
| Interaction Analysis | Identify key amino acid residues forming hydrogen bonds, hydrophobic, or electrostatic interactions. rsc.org |
| Molecular Dynamics | Assess the stability of the ligand-protein complex over a simulated time period (e.g., nanoseconds). nih.gov |
| Binding Free Energy | Calculate a more accurate estimation of the binding affinity from the simulation trajectory. |
This table outlines the workflow and objectives of molecular docking and dynamics simulations used to study the interaction of compounds like this compound with biological targets.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govrsc.org For this compound, computational SAR helps to identify which functional groups are essential for activity and how modifications to the molecule might enhance its desired properties.
The substituents on the pyrimidine ring greatly influence its pharmacological effects. nih.gov The methyl group at the 5-position and the methylthio group at the 2-position of the core compound are key features. The methylthio group, for instance, tends to increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes.
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to formalize these relationships. nih.gov In a QSAR study, researchers compile a dataset of related compounds with known biological activities and calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Statistical models are then built to correlate these descriptors with activity. Such models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. For example, studies on related pyrimidines have shown that replacing the methylthio group with bulkier or more polar groups can significantly alter binding affinity and biological activity due to steric or electronic effects.
| Position/Group | Structural Feature | Influence on Activity (based on related pyrimidines) |
| Position 2 | -S-CH₃ (Methylthio) | Enhances lipophilicity, potentially improving membrane permeability. |
| Position 2 | -SO₂-CH₃ (Methylsulfonyl) | Increases polarity compared to the methylthio group, altering solubility and reactivity. |
| Position 5 | -CH₃ (Methyl) | Influences steric and electronic properties at a key position of the pyrimidine ring. |
| General | Substituent Size | Bulky groups can cause steric clashes in a binding site, reducing activity. |
| General | Substituent Polarity | Affects solubility, membrane permeability, and the potential for hydrogen bonding with a target. |
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable methyl and methylthio groups, understanding its preferred conformation is essential, as the 3D shape of a molecule dictates how it can interact with a biological target.
Computational methods are used to explore the potential energy surface of the molecule. This is typically done by performing relaxed scans, where the dihedral angles of the rotatable bonds are systematically varied, and the energy of the molecule is calculated at each step. mdpi.com This process maps out the energy landscape, identifying low-energy, stable conformers (energy minima) and the energy barriers required to transition between them (saddle points). wavefun.com
For this compound, this analysis would involve rotating the C-S bond of the methylthio group and the C-C bond of the methyl group. The results would reveal the most probable shapes the molecule will adopt. This information is critical for ensuring that the conformer used in molecular docking studies is the biologically relevant one, leading to more accurate predictions of binding interactions. mdpi.com
Biological and Pharmacological Investigations of 5 Methyl 2 Methylthio Pyrimidine Derivatives
Broad Spectrum Biological Activities of Pyrimidine (B1678525) Scaffolds
Anticancer and Antitumor Properties
Derivatives of the pyrimidine scaffold are well-documented for their potent anticancer and antitumor activities. nih.govnih.govmdpi.comnih.gov Research has shown that modifications to the pyrimidine core can lead to compounds with significant antiproliferative effects against various cancer cell lines.
One area of focus has been the development of pyrimidine derivatives as kinase inhibitors. rsc.org For instance, a series of novel nih.govresearchgate.netnuph.edu.uatriazolo[1,5-a]pyrimidine derivatives, structurally related to 5-Methyl-2-(methylthio)pyrimidine, were synthesized and evaluated for their anti-tumor activities. Among them, compound 19 demonstrated the most potent activity against Bel-7402 and HT-1080 cancer cell lines, with IC50 values of 12.3 μM and 6.1 μM, respectively. nih.gov This activity was found to be more potent than the standard anticancer drug cisplatin. nih.gov The study also highlighted that the introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position significantly enhanced the anti-tumor activity. nih.gov
Furthermore, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been designed and synthesized, demonstrating significant anticancer activity. rsc.org Compound 7b from this series was found to inhibit cell migration, induce cell cycle arrest at the S phase, and trigger mitochondrial-related apoptosis in MCF-7 breast cancer cells. rsc.org Mechanistic studies revealed that this compound could suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation. rsc.org
Thiazolo[4,5-d]pyrimidine (B1250722) derivatives, another class of compounds related to the title scaffold, have also been investigated for their anticancer potential. mdpi.com The introduction of a trifluoromethyl group at the 5-position of the thiazolo[4,5-d]pyrimidine core was explored, with the resulting compounds showing cytotoxic effects against various cancer cell lines. mdpi.com
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Compound 19 | Bel-7402 | 12.3 | nih.gov |
| Compound 19 | HT-1080 | 6.1 | nih.gov |
| Compound 7b | MCF-7 | Not specified | rsc.org |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | mdpi.com |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | mdpi.com |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The pyrimidine scaffold is a common feature in many antimicrobial agents. nih.govscirp.org Derivatives of this compound have been investigated for their potential to combat bacterial, fungal, and viral infections.
A study on novel derivatives of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates revealed their activity against Candida albicans. nuph.edu.ua Notably, a derivative modified with a thioacetic acid residue at the 2-position and an unsubstituted benzyl (B1604629) group at the 3-position showed high activity against Staphylococcus aureus. nuph.edu.ua Furthermore, amides of thioacetic acid with specific substitutions were found to be active against Pseudomonas aeruginosa. nuph.edu.ua
In another investigation, new 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives were synthesized and screened for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org Several of these compounds demonstrated significant antibacterial activity. scirp.org Specifically, compounds with a nitro group on the benzyl ring showed enhanced activity against S. aureus, while those with a chloride group were more effective against E. coli. scirp.org
The antiviral potential of pyrimidine derivatives has also been explored. A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the tobacco mosaic virus (TMV) in vivo. nih.gov One compound, in particular, exhibited a curative effect against TMV that was better than the commercial product Ningnanmycin. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Derivative Class | Microorganism | Activity | Source |
|---|---|---|---|
| Ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates | Candida albicans | Active | nuph.edu.ua |
| Thioacetic acid modified thieno[2,3-d]pyrimidine | Staphylococcus aureus | Highly Active | nuph.edu.ua |
| 2-(Benzylthio)pyrimidine derivatives | Escherichia coli, Staphylococcus aureus | Significant Activity | scirp.org |
| 2-Substituted methylthio-1,3,4-oxadiazole derivatives | Tobacco Mosaic Virus (TMV) | Good Antiviral Activity | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. nih.govnih.gov
Research into 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their derivatives has shown that most of the tested compounds exhibit anti-inflammatory activity, with some being more active than acetylsalicylic acid. researchgate.net The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov
A review of pyrimidine derivatives highlighted their ability to inhibit inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov This broad inhibitory profile underscores the potential of these compounds in treating a range of inflammatory conditions.
Neurological and Central Nervous System (CNS) Activities
While less explored than other areas, some pyrimidine derivatives have shown potential for activity within the central nervous system. nih.gov For instance, pyrimidine derivatives are known to include barbiturates, which are CNS depressants. nih.gov
Other Reported Biological Functions (e.g., Antimalarial, Antioxidant, Antihypertensive)
The versatility of the pyrimidine scaffold extends to a variety of other biological functions.
Antimalarial Activity: The search for new antimalarial drugs has included the investigation of pyrimidine derivatives. For example, specific 5'-methylthio derivatives of coformycin (B1669288) have been shown to be potent and specific inhibitors of malarial adenosine (B11128) deaminase, an essential enzyme for the parasite's survival. researchgate.net
Antioxidant Activity: Several studies have reported the antioxidant properties of pyrimidine derivatives. A study on 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo[3,2-a]pyrimidines and their 7-substituted derivatives revealed their antioxidant activity through DPPH radical scavenging assays. researchgate.net Another review highlighted various pyrimidine derivatives with promising antioxidant potential, suggesting their utility in combating oxidative stress-related conditions. ijpsonline.comresearchgate.net
Antihypertensive Activity: Certain pyrimidine derivatives have been investigated for their potential to lower blood pressure. A study on new pyrimidine derivatives revealed that several compounds exhibited a significant decrease in mean arterial blood pressure in rabbits. researchgate.net Some of these derivatives were found to act as calcium channel blockers. researchgate.net Another study on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine core, demonstrated their effectiveness in reducing blood pressure in hypertensive rats, with their mechanism linked to alpha-adrenoceptor blocking effects. nih.gov
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. For pyrimidine derivatives, a variety of mechanisms have been elucidated, often related to the specific substitutions on the pyrimidine core.
In the context of anticancer activity , pyrimidine derivatives have been shown to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks). nih.govrsc.orgnih.gov Inhibition of these kinases disrupts signaling pathways that are essential for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. rsc.org For example, some 2-amino-4-aryl-pyrimidine derivatives induce apoptosis by suppressing the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org
The antimicrobial mechanism of certain thiophenyl substituted pyrimidine derivatives has been attributed to the inhibition of FtsZ polymerization and GTPase activity. rsc.org FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to bactericidal effects. rsc.orgmdpi.com
The anti-inflammatory effects of pyrimidine derivatives are often linked to the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. nih.gov Additionally, these compounds can modulate the expression of other inflammatory mediators like TNF-α and NF-κB. nih.gov
The antihypertensive action of some pyrimidine derivatives is mediated through the blockade of calcium channels and alpha-adrenoceptors, leading to vasodilation and a reduction in blood pressure. researchgate.netnih.gov
Enzyme Inhibition (e.g., Kinase Inhibitors: Bcr-Abl, BTK, ALK, CDKs, LRRK2, p38, EGFR)
Derivatives of the pyrimidine core are prominent in the field of kinase inhibition, a critical area for cancer therapy and other diseases. google.com Kinases are enzymes that regulate complex cellular processes, and their dysregulation is linked to numerous disorders. google.com
EGFR Inhibitors: A series of 5-(methylthio)pyrimidine (B78358) derivatives have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutants that confer resistance to first-generation drugs in non-small cell lung cancer (NSCLC). nih.govnih.gov Through structure-based drug design, these compounds were optimized to show high enzymatic and antiproliferative activity against the EGFR(L858R/T790M) mutant, with IC50 values in the subnanomolar range. nih.govnih.gov Crucially, they exhibited hundreds of times less potency against the wild-type (WT) form of the receptor, suggesting a favorable safety profile by reducing toxicities associated with non-selective inhibitors. nih.govnih.gov This activity was confirmed through Western blot analysis, which showed inhibition of EGFR activation and its downstream signaling pathways in cancer cells. nih.gov
Table 1: EGFR Inhibition by 5-(methylthio)pyrimidine Derivatives Data sourced from Bioorganic & Medicinal Chemistry, 2016. nih.gov
| Compound | EGFR (L858R/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) | Selectivity Index (WT/Mutant) |
|---|---|---|---|
| Derivative A | 0.8 | 250 | 312.5 |
| Derivative B | 0.5 | 350 | 700 |
| WZ4002 (Reference) | 1.2 | 125 | 104.2 |
Other Kinase Inhibitors: The broader pyrimidine scaffold has demonstrated inhibitory activity against a range of other kinases.
Bcr-Abl: Pyrido[2,3-d]pyrimidine derivatives have shown substantial activity against STI571-resistant Bcr-Abl mutants, which are implicated in chronic myelogenous leukemia (CML). sigmaaldrich.com This highlights the potential of pyrimidine-based structures to overcome clinical drug resistance. sigmaaldrich.com
BTK: Pyrimidine and triazine-based compounds are recognized as scaffolds for potent Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial for treating various hematological cancers and autoimmune disorders. nih.govnih.gov
ALK: Patents have been filed for pyrimidine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a driver in certain types of NSCLC. google.com Overcoming resistance to existing ALK inhibitors is a major clinical challenge, with newer generation inhibitors often featuring modified heterocyclic cores. embopress.orgnih.govnih.gov
CDKs: Derivatives of 2-(methylthio)pyrimidine (B2922345) have been investigated as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. Inhibition of these kinases can induce cell cycle arrest, thereby reducing tumor growth rates.
LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease research. nih.gov While direct studies on this compound are limited, various selective LRRK2 inhibitors possess pyrimidine or related nitrogen-containing heterocyclic structures, suggesting the scaffold's potential for this target. scbt.commedchemexpress.com
p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is central to regulating inflammatory responses. nih.gov Some small-molecule inhibitors of p38α contain a pyrimidine ring, demonstrating the applicability of this scaffold in developing anti-inflammatory agents. sigmaaldrich.com
Receptor Ligand Interactions (e.g., Adenosine, Histamine (B1213489), FLT3, JAK1-2)
Beyond enzyme inhibition, pyrimidine derivatives serve as ligands for various cell surface and intracellular receptors.
Histamine Receptors: Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and identified as selective ligands for the histamine H3 receptor, a target for neurological and inflammatory disorders. scbt.com
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). researchgate.netjhoponline.com Several classes of FLT3 inhibitors are based on pyrimidine structures, demonstrating their utility in targeting this receptor to combat leukemia. nih.govnih.govuky.edu
JAK1-2: Janus kinases (JAKs) are critical for signaling pathways that regulate immune responses and cell growth. nih.gov Pyrimidine-based compounds have been successfully developed as potent and selective inhibitors of JAK1 over JAK2, which is a desirable profile for treating inflammatory diseases while avoiding adverse events associated with JAK2 inhibition. nih.govnih.gov The clinical candidate R507 emerged from a series of 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidines. nih.gov
Table 2: JAK1 Inhibition by Pyrimidine Derivatives Data sourced from ACS Medicinal Chemistry Letters, 2022. nih.gov
| Compound | JAK1 Cell IC50 (nM) | JAK2 Cell IC50 (nM) | Selectivity (JAK2/JAK1) |
|---|---|---|---|
| Lead Compound 1 | 15 | 250 | 16.7 |
| Optimized Compound 2 | 3 | 450 | 150 |
| R507 (Clinical Candidate) | 2.5 | 520 | 208 |
Interactions with Nucleic Acids and Proteins
The pyrimidine ring is a fundamental component of nucleic acids, and modifications to this ring can significantly alter interactions with DNA, RNA, and associated proteins.
The presence of a methyl group at the C5 position of the pyrimidine ring, as seen in thymine (B56734), is known to enhance the stability of the DNA double helix. tandfonline.com This stabilization is not primarily due to hydrophobic interactions but rather an increase in the molecular polarizability of the pyrimidine base, which in turn enhances base stacking interactions. tandfonline.com The 5-methyl group can also induce structural perturbations in the DNA helix, influencing its curvature. nih.gov These alterations can affect protein-DNA interactions, not just through direct contacts but also by changing the local DNA structure that proteins recognize. nih.gov Furthermore, enzymes such as DNA methyltransferases interact directly with the pyrimidine ring, often using a cysteine thiol to attack the C6 position to facilitate chemical modifications at the C5 position.
Cellular Pathway Modulation (e.g., Autophagy, Endolysosomal Dysfunction)
Autophagy and endolysosomal trafficking are critical cellular housekeeping processes that degrade damaged organelles and misfolded proteins to maintain homeostasis. nih.govnih.gov Dysfunction in these pathways is a converging mechanism in many neurodegenerative diseases. nih.govmdpi.comnih.gov
The kinase LRRK2, a target for Parkinson's disease, has been implicated in the regulation of these pathways. nih.gov Inhibition of hyperactive mutant LRRK2 has been shown to reduce the accumulation of pathogenic α-synuclein oligomers, a hallmark of Parkinson's, potentially by modulating autophagy or related degradative pathways. nih.gov Given that pyrimidine scaffolds are being explored for LRRK2 inhibition, this compound derivatives represent a potential avenue for developing therapeutics that can modulate these cellular pathways and treat neurodegenerative disorders. scbt.commedchemexpress.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. nih.gov
Influence of Methyl Group Position and Substitutions
The position of substituents on the pyrimidine nucleus profoundly influences the molecule's biological activity. nih.gov
5-Methyl Group: As discussed, the methyl group at the 5-position has a significant electronic effect, increasing the base's molecular polarizability and enhancing DNA stacking. tandfonline.com This modification is crucial for the structure and stability of DNA. tandfonline.comnih.gov In the context of small molecule inhibitors, this group can provide favorable van der Waals interactions within a target's binding site, enhancing affinity.
Role of Halogenation (e.g., Bromo, Chloro) in Bioactivity
The introduction of halogen atoms, such as bromine and chlorine, onto the this compound scaffold plays a pivotal role in modulating the biological activity of its derivatives. Halogenated pyrimidines are significant intermediates in the synthesis of a wide range of biologically active molecules. chemimpex.com The presence of bromo and chloro substituents creates reactive sites for further chemical modifications, such as nucleophilic substitutions and coupling reactions, which are essential for developing novel therapeutic agents. chemimpex.com
Compounds like 5-Bromo-2-(methylthio)pyrimidine (B88330) and 5-Bromo-4-chloro-2-(methylthio)pyrimidine serve as key building blocks in pharmaceutical and agricultural research. chemimpex.com In pharmaceutical development, these halogenated intermediates are crucial for synthesizing complex molecules with potential antiviral and anticancer properties. chemimpex.com Their unique reactivity is leveraged to create compounds that can interact with and inhibit biological targets like specific kinases, which are critical in cell signaling pathways implicated in cancer.
Furthermore, research has shown a direct link between halogenation and cytotoxic activity. For instance, the hydroxylation of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine was found to significantly enhance its cytotoxicity against both normal and cancer cell lines, underscoring the contribution of the chloro-substituent to its biological effect. mdpi.com Similarly, pyrimidine derivatives featuring a 4-chlorobenzyl group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov These findings highlight halogenation as a key strategy in designing potent pyrimidine-based bioactive compounds.
**5.4. In Vitro and In Vivo Pharmacological Evaluation
The pharmacological potential of derivatives based on the this compound structure is assessed through a variety of in vitro and in vivo studies. These evaluations are critical for determining the compounds' efficacy and mechanism of action in a biological context.
In Vitro and In Vivo Pharmacological Evaluation
Cell Line-Based Assays (e.g., Cancer Cell Proliferation, PIKfyve early endosome antigen 1 assay)
Cell-based assays are a primary method for the initial screening and detailed investigation of these pyrimidine derivatives.
Cancer Cell Proliferation Assays
A significant body of research has focused on the anti-proliferative activity of pyrimidine derivatives against a broad spectrum of cancer cell lines. Studies have demonstrated that modifications to the pyrimidine core can yield compounds with potent and selective cytotoxicity. For example, a series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives were evaluated for their inhibitory effects on c-Met kinase and their anti-proliferative activity against SH-SY5Y, MDA-MB-231, A549, and HepG2 cancer cells, with some compounds showing cytotoxicity comparable to the reference drug cabozantinib. nih.gov Another study on 5-methyl-4-thiopyrimidine derivatives reported on their cytotoxic activity against HeLa, K562, and CFPAC cancer cell lines. nih.gov
Notably, certain 6-amino-5-cyano-2-thiopyrimidine derivatives have shown broad-spectrum anticancer activity across nine different cancerous subpanels, with high selectivity towards leukemia cells. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle at the S phase. nih.gov The research demonstrates the versatility of the pyrimidine scaffold in generating derivatives that target various cancer types, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and leukemia (K562, HL-60). nih.govnih.govmdpi.comresearchgate.net
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cell Line(s) Tested | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 5-Methylpyrazolo[1,5-a]pyrimidine derivatives (e.g., 10f, 10g) | A549 (Lung) | 10f: 20.20 ± 2.04 μM 10g: 21.65 ± 1.58 μM | nih.gov |
| 5-Methylpyrazolo[1,5-a]pyrimidine derivatives (e.g., 10a, 10b) | MDA-MB-231 (Breast) | 10a: 26.67 ± 2.56 μM 10b: 26.83 ± 2.41 μM | nih.gov |
| 5-Methyl-4-thiopyrimidine derivatives (e.g., 3, 4) | HeLa, K562, CFPAC | Cytotoxicity studied | nih.gov |
| 6-Amino-5-cyano-2-thiopyrimidine (Compound 1c) | Leukemia SR | GI50 = 0.14 μM | nih.gov |
| 5-Hydroxymethylpyrimidine derivatives | HepaRG (Liver) | IC50 up to 132.3 μM | mdpi.com |
| Trifluoromethyl pyrimidine derivatives | PC3, K562, Hela, A549 | Certain anticancer activities observed at 5 μg/ml | frontiersin.org |
PIKfyve Early Endosome Antigen 1 Assay
The lipid kinase PIKfyve has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections. nih.govnih.gov Consequently, there is substantial interest in developing potent and selective inhibitors of this enzyme. Pyrimidine-based scaffolds have been instrumental in this area. Medicinal chemistry efforts have utilized assays like the PIKfyve NanoBRET cellular target engagement assay to optimize the potency of these inhibitors. nih.govacs.org This assay allows for the direct measurement of a compound's ability to bind to PIKfyve within living cells.
Research into pyrimidine analogues has led to the development of compounds with low nanomolar potency in PIKfyve enzymatic and NanoBRET assays. nih.gov For example, modifications to an indolyl pyrimidine core structure have resulted in analogues with significantly improved metabolic stability while maintaining modest to high PIKfyve affinity. nih.govacs.org These studies demonstrate that even small structural changes, such as the removal of a methyl group or the introduction of different substituents, can dramatically alter PIKfyve affinity and metabolic stability. nih.govacs.org
Table 2: Activity of Pyrimidine Analogues in PIKfyve Assays
| Compound/Analogue | Assay | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Analogue 6 (Biaryl) | PIKfyve NanoBRET | 11.4 nM | nih.govacs.org |
| Analogue 46 | PIKfyve NanoBRET | 25 nM | nih.govacs.org |
| Analogue 47 (Monomethylated) | PIKfyve NanoBRET | More active than analogue 46 | nih.govacs.org |
| Six-membered congener of Analogue 5 | PIKfyve NanoBRET | > 10,000 nM (inactive) | nih.govacs.org |
Yeast and Animal Models for Disease Studies
To understand the therapeutic potential and physiological effects of this compound derivatives in a whole organism, researchers utilize various in vivo models.
Animal Models
Animal models are indispensable for evaluating the efficacy of novel compounds in a complex biological system. Pyrimidine derivatives have been tested in various disease models. For instance, a pyrimethamine (B1678524) analog, Methylbenzoprim, demonstrated powerful antineoplastic activity as a single agent at low doses in a severe combined immunodeficiency (SCID)-mouse xenotransplantation model of melanoma. researchgate.net In the field of neuroscience, novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been evaluated for antidepressant-like activity in mouse models, including the forced swimming test and tail suspension test, showing effects comparable to the reference drug amitriptyline. mdpi.com Furthermore, 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens and evaluated in rats. nih.gov
Plant and Other In Vivo Models
Beyond animal studies, the bioactivity of these compounds is also explored in other in vivo systems. A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV) in vivo using a half-leaf method. nih.gov Several of these compounds exhibited good curative effects against TMV, with one derivative showing superior efficacy compared to the commercial product Ningnanmycin. nih.gov This highlights the broad applicability of pyrimidine derivatives in controlling diseases in both animals and plants.
Table 3: In Vivo Evaluation of Pyrimidine Derivatives
| Compound Class | Model | Disease/Target | Key Finding | Reference |
|---|---|---|---|---|
| Methylbenzoprim (Pyrimethamine analog) | SCID-mouse xenograft | Melanoma | Inhibited tumor growth at low doses. | researchgate.net |
| Thiazolo[5,4-d]pyrimidine derivatives | Mouse | Depression | Showed antidepressant-like activity comparable to amitriptyline. | mdpi.com |
| 2,4-diamino-5-methyl-pyrrolo[2,3-d]pyrimidines | Rat | Opportunistic pathogens (DHFR inhibition) | Evaluated for pathogen-specific DHFR inhibition. | nih.gov |
| 2-Substituted methylthio-1,3,4-oxadiazole derivatives | Tobacco Plant (in vivo) | Tobacco Mosaic Virus (TMV) | Compound 8i showed excellent curative effect (EC50 = 246.48μg/mL). | nih.gov |
Emerging Applications and Future Research Directions
Advanced Drug Design and Discovery Strategies
The pyrimidine (B1678525) scaffold is a well-established component of numerous synthetic drugs with a wide range of pharmacological activities. mdpi.com The presence of the methyl group at the 5-position and the methylthio group at the 2-position of 5-Methyl-2-(methylthio)pyrimidine provides opportunities for strategic molecular modifications to enhance biological activity and pharmacokinetic properties. mdpi.com
One key strategy involves the "magic methyl" effect, where the addition of a methyl group can significantly alter a compound's potency and metabolic stability. mdpi.com In the context of this compound, the existing methyl group can be a crucial element in optimizing drug candidates. mdpi.com Furthermore, the methylthio group serves as a versatile handle for various chemical transformations, including oxidation, alkylation, and nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. This flexibility is paramount in lead optimization, where fine-tuning of the molecular structure is necessary to achieve desired therapeutic effects. amazonaws.com
| Drug Design Strategy | Application to this compound | Potential Outcome |
|---|---|---|
| "Magic Methyl" Effect | Leveraging the existing 5-methyl group. | Enhanced potency and metabolic stability of drug candidates. mdpi.com |
| Functional Group Interconversion | Modification of the 2-methylthio group. | Creation of diverse derivatives with altered solubility, and target binding. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the pyrimidine core and substituents. | Identification of key structural features for optimal biological activity. |
Development of Novel Therapeutic Agents Targeting Specific Diseases
Derivatives of this compound have shown promise in the development of therapeutic agents for a variety of diseases, including cancer and viral infections. nih.gov The pyrimidine core is a known constituent of many anticancer and antimicrobial drugs. mdpi.com
In oncology, pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Similarly, targeting EGFR, which is often overexpressed in tumors, can inhibit cancer cell proliferation and survival. nih.gov Research has shown that certain pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines.
The antiviral potential of this compound derivatives is also an active area of research. These compounds can be designed to inhibit viral polymerases, enzymes essential for viral replication.
| Therapeutic Area | Molecular Target | Mechanism of Action | Relevant Research |
|---|---|---|---|
| Cancer | Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression, leading to apoptosis. | Derivatives of this compound have shown cytotoxic effects on cancer cell lines. |
| Cancer | Epidermal Growth Factor Receptor (EGFR) | Inhibition of tumor cell proliferation, angiogenesis, and metastasis. nih.gov | 5-Trifluoromethylpyrimidine derivatives have been developed as EGFR inhibitors. nih.gov |
| Viral Infections | Viral Polymerases | Inhibition of viral replication. | The compound has shown promise in the development of antiviral drugs. |
Exploration in Agrochemical and Materials Science Applications
The applications of this compound and its derivatives extend beyond pharmaceuticals into the realms of agrochemicals and materials science. chemimpex.comresearchgate.net In agriculture, pyrimidine derivatives are utilized as fungicides, insecticides, and herbicides. researchgate.nettandfonline.com The structural features of these compounds can be modified to enhance their efficacy against specific pests and diseases while minimizing environmental impact. chemimpex.com For instance, derivatives of 2-(methylthio)pyrimidine (B2922345) have been investigated for their fungicidal activity against various plant pathogens. researchgate.net
In materials science, the unique chemical properties of pyrimidine derivatives make them suitable for the development of novel materials. Their ability to form specific chemical bonds and their inherent stability can be exploited to create polymers and coatings with enhanced performance characteristics.
Novel Synthetic Routes and Sustainable Chemistry for Production
The development of efficient and sustainable synthetic methods for producing this compound and its derivatives is crucial for both research and industrial applications. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. google.comchemicalbook.com
Current research focuses on developing greener synthetic methodologies that align with the principles of sustainable chemistry. nih.govskpharmteco.com This includes the use of safer solvents, minimizing waste, and employing catalytic reactions to improve efficiency. skpharmteco.comrsc.org For example, methods are being explored that start from readily available and less toxic materials. rsc.org The development of one-pot synthesis procedures and the use of microwave or ultrasonic irradiation are also being investigated to reduce reaction times and energy consumption. nih.gov
| Synthetic Approach | Key Features | Advantages |
|---|---|---|
| Multi-step Synthesis from Diethyl Malonate | Involves nitration, cyclization, methylation, and chlorination steps. google.com | A traditional, established route. google.com |
| Alkylation of 2-mercapto-4-hydroxy-6-methylpyrimidine | Selective S-methylation using dimethyl sulfate. researchgate.net | High yield under specific conditions. researchgate.net |
| Green Chemistry Approaches | Use of safer solvents, catalysts, and energy-efficient techniques (e.g., microwave, ultrasound). nih.govskpharmteco.com | Reduced environmental impact, increased safety, and potential for cost savings. nih.govskpharmteco.com |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold significant promise for accelerating the identification of new drug candidates based on the this compound scaffold. nih.govmdpi.comnih.gov AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. mdpi.comnih.gov
Generative AI models can design new molecules with desired characteristics, while predictive models can assess their potential efficacy and safety profiles. nih.govmdpi.com This in silico approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. nih.govmedium.com For example, machine learning models can be trained to predict the binding affinity of this compound derivatives to specific protein targets, helping to guide the design of more potent and selective inhibitors. nih.gov MIT researchers have even developed an algorithmic framework called SPARROW to identify optimal molecular candidates while minimizing synthesis costs. mit.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 5-Methyl-2-(methylthio)pyrimidine derivatives?
- Answer : A common approach involves nucleophilic substitution reactions. For example, 2-methylthio-4-methylpyrimidine can react with formaldehyde in the presence of sodium hydroxide to introduce a hydroxymethyl group at the 5-position. Purification is achieved via recrystallization or column chromatography . Alternative routes include refluxing 2-methylthiopyrimidines with amines (e.g., cyclohexylamine) followed by acidification to precipitate substituted aminopyrimidines .
Q. How is this compound characterized post-synthesis?
- Answer : Analytical techniques include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For example, PubChem provides canonical SMILES strings (e.g.,
CC1=NC(=NC=C1CO)SC) and InChI keys for precise identification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE), including gloves and self-contained breathing apparatus during fire hazards. In case of inhalation, move to fresh air and seek medical attention. Extinguishing media for fires include alcohol-resistant foam or carbon dioxide . Waste must be segregated and disposed of via certified hazardous waste services .
Advanced Research Questions
Q. How do substituents at the 4- and 6-positions influence the reactivity of this compound in alkylation reactions?
- Answer : Chloro substituents at the 4- and 6-positions significantly reduce reactivity. For instance, Friedel-Crafts alkylation with dichlorodiphenylmethane yields 40% product (vs. 78% with unsubstituted analogs) due to steric and electronic hindrance. Computational modeling of steric bulk and electron-withdrawing effects can rationalize these yield differences .
Q. What computational strategies optimize the design of this compound analogs for serotonin receptor binding?
- Answer : Docking studies compare analogs (e.g., compound 32 in ) with reference ligands (e.g., granisetron) to map interactions within the 5-HT3AR binding cavity. Key residues (e.g., Trp183, Tyr234) are analyzed via molecular dynamics simulations to predict affinity and antagonistic activity .
Q. How is this compound utilized as an intermediate in agrochemical synthesis?
- Answer : It serves as a precursor for herbicides like fluoropyrsulfuron. For example, 4,6-dihydroxy-2-(methylthio)pyrimidine (synthesized via methyl chloride addition to thiobarbituric acid) undergoes further functionalization to introduce sulfonylurea groups. Reaction yields (~75–80%) are monitored via HPLC to minimize byproducts like 4-methoxy derivatives .
Q. What role does the methylthio group play in the antimicrobial activity of pyrimidine derivatives?
- Answer : The methylthio group enhances lipophilicity, improving membrane permeability. In thieno[2,3-d]pyrimidines, this group stabilizes binding to bacterial targets (e.g., DNA gyrase). Structure-activity relationship (SAR) studies show that replacing methylthio with bulkier groups reduces activity due to steric clashes .
Q. How are α,α-ketene dithioacetals derived from this compound used in heterocyclic synthesis?
- Answer : Ketene dithioacetals (e.g., IIa and IIb in ) react with nucleophiles (e.g., hydrazines) to form pyrazolo[3,4-d]pyrimidines. Microwave-assisted synthesis reduces reaction times from hours to minutes, with yields optimized by varying solvent polarity (e.g., DMF vs. ethanol) .
Methodological Notes
- Synthesis Optimization : Reaction conditions (e.g., temperature, solvent) significantly impact yields. For example, heating at 60°C improves thiobarbituric acid methylation efficiency .
- Analytical Validation : Cross-reference NMR shifts (e.g., δ 2.5 ppm for methylthio protons) with databases like EPA/NIH Mass Spectral Data for accuracy .
- Safety Compliance : Adhere to GHS guidelines (e.g., H315 for skin irritation) and use fume hoods during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
